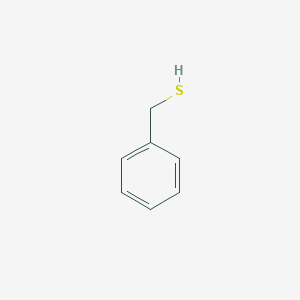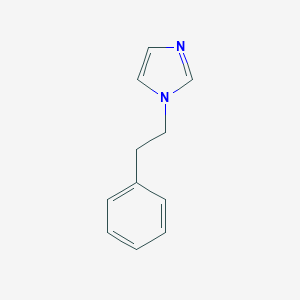
1-phenethyl-1H-imidazole
Vue d'ensemble
Description
1-phenethyl-1H-imidazole is a compound of interest due to its structure and potential applications in various fields of chemistry and biology. The compound belongs to the imidazole class, which is known for its versatility in chemical reactions and biological significance.
Synthesis Analysis
The synthesis of derivatives of 1-phenethyl-1H-imidazole and related compounds has been reported through various methods. A notable example includes a four-step synthesis process with an overall yield of 9%, where the structure was confirmed via NMR, HRMS, and elemental analysis (Dago et al., 2016). Another approach described the synthesis of b-substituted-1-phenethylimidazoles, highlighting their activity against dermatophytes, yeast cells, and bacteria (Godefroi et al., 1969).
Molecular Structure Analysis
Studies on the molecular structure of 1-phenethyl-1H-imidazole derivatives have shown variations in their photophysical properties based on the structure, with detailed analysis through NMR and mass spectral analyses. These investigations reveal insights into the solvent effects on absorption and fluorescence, elucidating the impact of molecular structure on chemical behavior (Jayabharathi et al., 2014).
Chemical Reactions and Properties
Research has explored the chemical reactions involving 1-phenethyl-1H-imidazole derivatives, including their role as ligands in metal complexes. The synthesis and characterization of such complexes demonstrate the compound's ability to engage in a variety of chemical reactions, with significant implications for its reactivity and application in catalysis (Bénisvy et al., 2003).
Physical Properties Analysis
The physical properties of 1-phenethyl-1H-imidazole and its derivatives have been the subject of various studies. These include investigations into their crystalline structures and the conditions under which they exhibit different states of matter. Such analyses provide essential information on the compound's behavior under different environmental conditions and its potential storage and handling requirements.
Chemical Properties Analysis
1-phenethyl-1H-imidazole exhibits a range of chemical properties that make it a subject of interest for various applications. This includes its behavior as a corrosion inhibitor, demonstrating the compound's ability to protect metals in corrosive environments. Theoretical and experimental studies have confirmed the effectiveness of 1-phenethyl-1H-imidazole derivatives in this role, underscoring their potential in industrial applications (Hajjaji et al., 2021).
Applications De Recherche Scientifique
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazoles:
-
Pharmaceuticals and Agrochemicals : Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Dyes for Solar Cells and Other Optical Applications : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
-
Functional Materials : Imidazoles are used in the development of functional materials .
-
Anticancer : Imidazole derivatives have been found to exhibit anticancer properties . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and evaluated its antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
-
Antiviral : Imidazole derivatives have been used in the development of antiviral drugs .
-
Enzyme Inhibitors : Imidazole derivatives act as enzyme inhibitors, which can be used in the treatment of various diseases .
-
Ionic Liquids and N-Heterocyclic Carbenes (NHCs) : Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
-
Antibacterial and Antifungal Agents : Imidazole derivatives have been found to exhibit antibacterial and antifungal properties .
-
Anticancer : Imidazole derivatives have been found to exhibit anticancer properties . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and evaluated its antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
-
Antiviral : Imidazole derivatives have been used in the development of antiviral drugs .
-
Enzyme Inhibitors : Imidazole derivatives act as enzyme inhibitors, which can be used in the treatment of various diseases .
-
Ionic Liquids and N-Heterocyclic Carbenes (NHCs) : Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
-
Antibacterial and Antifungal Agents : Imidazole derivatives have been found to exhibit antibacterial and antifungal properties .
Orientations Futures
Imidazole and its derivatives, including 1-phenethyl-1H-imidazole, have been the focus of many research studies due to their wide range of chemical and biological properties . They have potential applications in various fields, including medicinal chemistry, where they are being explored for their potential as anticancer agents .
Propriétés
IUPAC Name |
1-(2-phenylethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-11(5-3-1)6-8-13-9-7-12-10-13/h1-5,7,9-10H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSENHTOBLYRWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436861 | |
| Record name | 1-phenethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-1H-imidazole | |
CAS RN |
49823-14-5 | |
| Record name | 1-phenethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenethylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

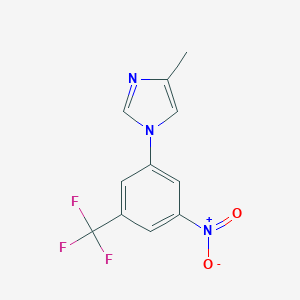
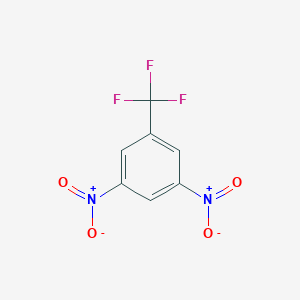
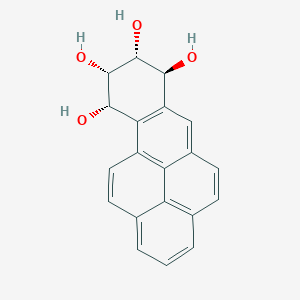
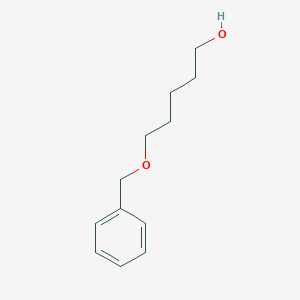
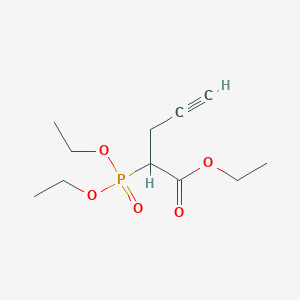
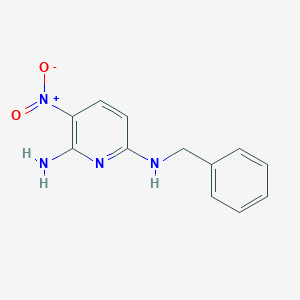
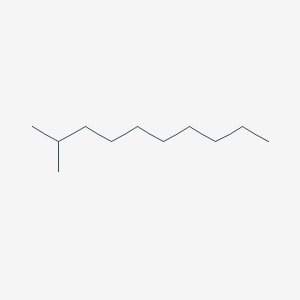
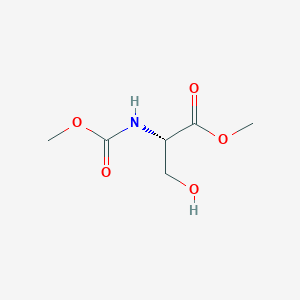
![(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)
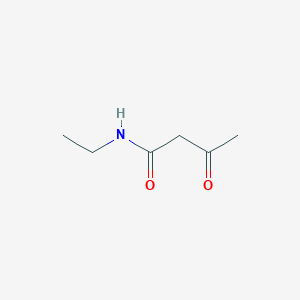
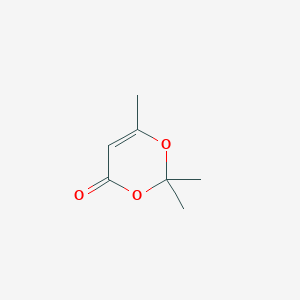
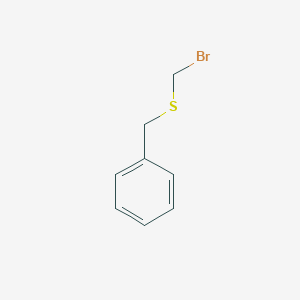
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B42176.png)
